Daidzein 4'-O-glucuronide

Pharmacokinetics Transporter Biology Drug Disposition

Quantifying daidzein metabolites without isomer-specific conjugate standards causes systematic underestimation of total isoflavone exposure. Daidzein 4'-O-glucuronide (CAS 264236-77-3) is the essential regiospecific reference standard for accurate LC-MS/MS quantification of this primary circulating metabolite. • Enables accurate calibration curves for PK parameters (AUC, Cmax, t1/2) • Distinct from 7-O-glucuronide: not an OATP2B1 substrate; >30-fold higher BCRP efflux • hERα IC₅₀ ≈9.0 µM for isomer-specific ER SAR studies Supplied with certified purity; ships globally.

Molecular Formula C21H18O10
Molecular Weight 430.4 g/mol
CAS No. 264236-77-3
Cat. No. B136393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaidzein 4'-O-glucuronide
CAS264236-77-3
Synonyms4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl β-D-Glucopyranosiduronic Acid; 
Molecular FormulaC21H18O10
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C21H18O10/c22-10-3-6-12-14(7-10)29-8-13(15(12)23)9-1-4-11(5-2-9)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1
InChIKeyATUYSKUVHUPXBV-ZFORQUDYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daidzein 4'-O-glucuronide: Compound Overview


Daidzein 4'-O-glucuronide (CAS 264236-77-3) is a regiospecific glucuronide conjugate of the soy isoflavone daidzein, formed at the 4′-hydroxyl position via UDP-glucuronosyltransferase (UGT)-mediated phase II metabolism [1]. It represents one of the primary circulating metabolites of daidzein in humans following soy consumption and exists as a distinct positional isomer from daidzein 7-O-glucuronide [2]. Unlike its parent aglycone, this conjugate exhibits markedly different physicochemical properties, including increased aqueous solubility and altered chromatographic behavior, which dictate its distinct analytical requirements and biological handling [3]. As an analytical reference standard, it is essential for the accurate quantification of daidzein metabolite profiles in biological matrices, as direct quantification without appropriate conjugate standards leads to systematic underestimation of total isoflavone exposure [2].

Isomer-Specific Quantification Enables accurate daidzein metabolite profiling without aglycone calibration bias in LC-MS/MS.
Phase II Metabolism Studies Supports investigation of UGT-mediated conjugation and regioselective glucuronidation pathways.
Certified Reference Standard Documented purity and identity confirmation support analytical method validation and batch consistency.

Daidzein 4'-O-glucuronide: Substitution Pitfalls


Generic substitution of daidzein 4'-O-glucuronide with alternative daidzein conjugates, aglycones, or other isoflavone derivatives introduces scientifically irreconcilable artifacts that invalidate quantitative and mechanistic conclusions. Positional isomerism is functionally deterministic: daidzein 4'-O-glucuronide and daidzein 7-O-glucuronide exhibit differential carrier-mediated transport specificity, with only the 7-O-glucuronide serving as a substrate for the OATP2B1 transporter [1]. Furthermore, glucuronidation at the 4′-position versus the 7-position produces distinct estrogen receptor (ER) binding profiles, altering ligand-receptor interaction outcomes in bioactivity assays [2]. Substituting with the parent aglycone daidzein disregards the 8- to 4400-fold reduction in ER-modulating potency conferred by glucuronidation, leading to gross overestimation of biological effect magnitude [3]. Finally, analytical methods calibrated solely with aglycone standards cannot accurately quantify conjugated metabolites due to divergent ionization efficiencies and chromatographic retention, rendering pharmacokinetic assessments unreliable without isomer-specific conjugate standards [4].

Transporter specificity mismatch Daidzein 7-O-glucuronide is an OATP2B1 substrate, while the 4′-O-isomer is not. Isomer substitution misattributes carrier-mediated uptake and tissue distribution outcomes.
ER binding profile divergence Regioisomeric glucuronides show markedly different estrogen receptor binding. Using the 7-O-isomer as a proxy may skew structure-activity interpretations in endocrine assays.
Quantification bias from aglycone standards Calibrating with daidzein aglycone fails to correct for differential ionization and chromatographic retention of glucuronide conjugates, leading to systematic metabolite exposure underestimation.

Daidzein 4'-O-glucuronide: Quantitative Evidence


OATP2B1 Substrate Specificity

In a comparative cellular uptake study using HEK293 cells transfected with five human candidate carriers (OAT4, SOAT, NTCP, ASBT, OATP2B1), DAI-7-glucuronide was transported exclusively by OATP2B1 in a sodium-independent manner, whereas DAI-4′-glucuronide was not transported by OATP2B1 nor any of the other tested carriers [1]. This functional divergence between the two regioisomeric glucuronides has direct implications for understanding differential tissue distribution and systemic exposure of daidzein metabolites in vivo [1].

OATP2B1 Specificity
Head-to-head
DAI-4′-Glucuronide: no detectable transport
DAI-7-Glucuronide: actively transported by OATP2B1
Positional isomer dictates transporter interaction; essential for PK interpretation.
HEK293-OATP2B1 cell model; uptake by UHPLC-DAD.
Pharmacokinetics Transporter Biology Drug Disposition Soy Isoflavone Metabolism

Estrogen Receptor Binding Affinity Difference

In a competitive binding assay against human estrogen receptors (hERs) α and β, daidzein 4'-O-glucuronide demonstrated an IC₅₀ of approximately 9.0 µM for hERα, whereas daidzein 7-O-glucuronide exhibited an IC₅₀ of approximately 0.9 µM, representing a roughly 10-fold difference in binding affinity [1]. Both glucuronides were classified in the moderate binding activity group, while the parent aglycone daidzein displayed substantially higher affinity [1]. Notably, this binding affinity differential does not directly predict functional estrogenic activity, as the 4'-O-glucuronide retains the capacity to modulate ER-mediated responses [1].

ERα Binding Affinity
Head-to-head
IC₅₀ 9.0 µM (4′-O-glucuronide)
vs 0.9 µM (7-O-glucuronide)
Reported 10-fold lower binding affinity for 4′-O-isomer; supports SAR context.
Competitive binding assay, human ERα.
Estrogen Receptor Endocrine Pharmacology Isoflavone Bioactivity Receptor Binding Assays

BCRP-Mediated Efflux Clearance Profile

In a comparative study evaluating the role of Breast Cancer Resistance Protein (BCRP/ABCG2) in glucuronide conjugate disposition, daidzein glucuronide exhibited the highest clearance by BCRP among eight tested compounds in human UGT1A9-overexpressing HeLa cells [1]. The BCRP-mediated clearance of daidzein glucuronide was more than 30-fold higher than that of sorafenib glucuronide and maackiain glucuronide [1]. This exceptionally high BCRP substrate activity predicts that daidzein glucuronides undergo rapid efflux from enterocytes and hepatocytes, significantly impacting systemic exposure and enterohepatic recirculation [1].

BCRP Efflux Clearance
Head-to-head
Highest clearance among 8 tested compounds
>30-fold higher than comparator glucuronides
High BCRP substrate activity informs efflux clearance modeling.
Human UGT1A9-HeLa cell model.
Efflux Transporters BCRP/ABCG2 Glucuronide Disposition Hepatobiliary Clearance

Certified Purity for Quantitative Bioanalysis

Procurement-grade daidzein 4′-O-glucuronide from established vendors is supplied with documented purity specifications essential for quantitative analytical applications. Santa Cruz Biotechnology provides this compound at approximately 95% purity by HPLC, with specific rotation confirmed at -59.6° (c = 0.6, Methanol) . InvivoChem supplies the compound at ≥98% purity, with documented stability throughout sample storage, treatment, and analysis . MedChemExpress offers the compound at 94.27% purity with full Certificate of Analysis documentation . These vendor-verified purity levels exceed the typical acceptance criteria for analytical reference standards used in LC-MS/MS method validation and pharmacokinetic quantification [1].

Certified Purity
Supplier specification
≥94–98% (HPLC)
Documented CoA available
Documented purity supports quantitative bioanalytical method validation.
Batch-specific Certificate of Analysis; review before quantitative use.
Analytical Reference Standards LC-MS/MS Quantification Quality Control Isoflavone Metabolomics

Daidzein 4'-O-glucuronide: Application Scenarios


LC-MS/MS Reference Standard for PK Studies

This compound serves as an essential analytical reference standard for the accurate quantification of daidzein 4'-O-glucuronide in biological matrices (plasma, urine, tissue homogenates) using LC-MS/MS methodologies. As demonstrated in validated analytical methods for intact isoflavone conjugates, direct quantification of glucuronide metabolites without appropriate conjugate standards results in systematic error due to differential ionization efficiencies and chromatographic behavior compared to aglycones [1]. Procurement of certified daidzein 4'-O-glucuronide with documented purity (≥94–98%) enables generation of accurate calibration curves spanning physiologically relevant concentration ranges for pharmacokinetic parameter estimation, including AUC, Cmax, and t1/2 [2].

Transporter Substrate Specificity Assays

Daidzein 4'-O-glucuronide is a critical tool compound for investigating carrier-mediated transport of phase II metabolites, specifically as a negative control substrate for OATP2B1-mediated uptake assays, in contrast to the 7-O-glucuronide isomer which is actively transported [1]. Additionally, as the glucuronide with the highest documented BCRP-mediated efflux clearance among tested compounds (>30-fold higher than comparator glucuronides), this compound is particularly valuable for BCRP functional studies, including inhibition assays, PBPK model validation, and investigations of transporter-mediated drug-drug interactions involving the enterohepatic circulation of glucuronide conjugates [2].

Estrogen Receptor Selectivity Assays

This regiospecific glucuronide enables precise interrogation of the relationship between glucuronidation position and estrogen receptor activity. With an established hERα IC₅₀ of approximately 9.0 µM—approximately 10-fold lower affinity than the 7-O-glucuronide isomer—daidzein 4'-O-glucuronide serves as a defined reference for structure-activity relationship (SAR) studies examining how site-specific conjugation modulates ERα and ERβ binding and downstream coregulator recruitment [1]. Given that glucuronidation reduces ER-modulating potency 8- to 4400-fold relative to the parent aglycone, this compound is essential for accurately modeling the net estrogenic potential of circulating isoflavone metabolite pools [2].

PBPK Model Validation for Glucuronide Disposition

The distinctive transporter substrate profile of daidzein 4'-O-glucuronide—specifically its lack of OATP2B1 transport coupled with exceptionally high BCRP efflux clearance—makes it an informative test compound for parameterizing and validating PBPK models of phase II metabolite disposition [1]. Incorporation of isomer-specific in vitro transport and clearance data into PBPK frameworks improves prediction accuracy for tissue-specific exposure, enterohepatic recirculation magnitude, and potential transporter-mediated pharmacokinetic interactions following dietary isoflavone intake [2].

Application
Selection Property
Validation Focus
LC-MS/MS Reference Standard for PK Studies
Isomer-specific calibration standard with certified purity
Accurate quantification of daidzein 4′-O-glucuronide in plasma and tissue matrices
Transporter Substrate Specificity Assays
Defined OATP2B1-negative control substrate; high BCRP efflux substrate
Carrier-mediated transport functional studies and PBPK model parameterization
Estrogen Receptor Selectivity Assays
Regioisomer with defined ERα binding context
SAR studies on site-specific glucuronidation and ER modulation interpretation
PBPK Model Validation for Glucuronide Disposition
Distinct transporter interaction profile (OATP2B1−/BCRP++)
Prediction accuracy for tissue exposure and enterohepatic recirculation

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